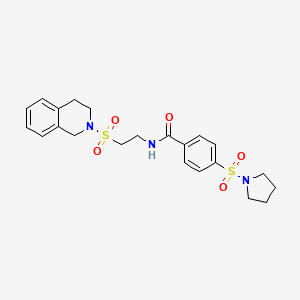
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound featuring multiple functional groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a candidate for diverse scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: This compound can be synthesized from commercially available precursors like 3,4-dihydroisoquinoline and 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride.
Reactions:
Step 1: The synthesis begins with the nucleophilic substitution of 3,4-dihydroisoquinoline with sulfonyl chloride under basic conditions to yield the sulfonamide intermediate.
Step 2: The intermediate then undergoes further nucleophilic attack by ethylamine, forming the ethyl-sulfonyl derivative.
Step 3: This product is then reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride to produce the final compound.
Industrial Production Methods
In an industrial setting, the process would involve large-scale reactors and optimized conditions to maximize yield and purity. Techniques like continuous flow chemistry might be employed to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation at the dihydroisoquinoline ring, leading to the formation of an aromatic isoquinoline derivative.
Reduction: Reduction can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution at the benzamide position is possible, allowing for modification of the compound.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation yields aromatic isoquinoline derivatives.
Reduction forms corresponding sulfides.
Substitution results in various benzamide derivatives.
科学研究应用
Chemistry
The compound is studied for its role as an intermediate in organic synthesis due to its multiple functional groups.
Biology
Potential for biochemical applications, such as enzyme inhibition or receptor binding studies.
Medicine
Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Could be used as a precursor for specialty chemicals or as a functional material in the development of new polymers.
作用机制
The compound's effects are mediated through its interaction with various molecular targets:
Enzyme Inhibition: The sulfonyl groups can interact with the active sites of certain enzymes, leading to inhibition.
Receptor Binding: The compound can bind to specific receptors, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
N-(2-(Methylthio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a methylthio group instead of the dihydroisoquinoline moiety.
N-(2-(3,4-Dihydroxyphenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Featuring a catechol group instead of the dihydroisoquinoline moiety.
Uniqueness
The combination of dihydroisoquinoline and pyrrolidin-1-ylsulfonyl groups in N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide provides unique electronic and steric properties, making it distinct from other similar compounds.
That should give a solid foundation for understanding this multifaceted compound. Need any more details?
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c26-22(19-7-9-21(10-8-19)32(29,30)24-13-3-4-14-24)23-12-16-31(27,28)25-15-11-18-5-1-2-6-20(18)17-25/h1-2,5-10H,3-4,11-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGKEGFDSZVGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














